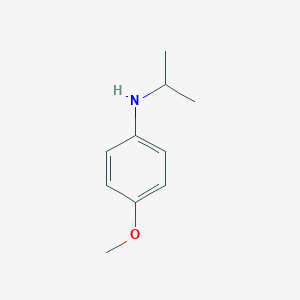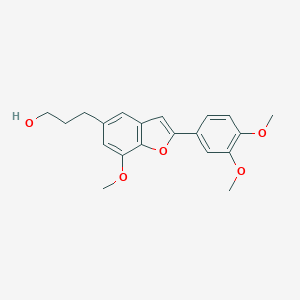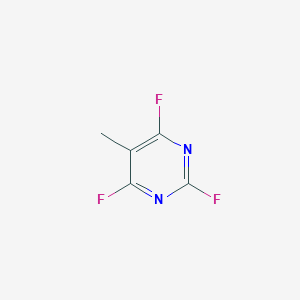
2,4,6-Trifluoro-5-methylpyrimidine
Descripción general
Descripción
2,4,6-Trifluoro-5-methylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring. The trifluoro-methyl group at the 5-position and the additional methyl group make this compound a derivative of pyrimidine with potential interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the acid-catalyzed [2 + 2 + 2] cycloaddition between two cyanamides and one ynamide, which yields the 2,4,6-triaminopyrimidine core with high regioselectivity . This method has been shown to be effective for the preparation of a diverse range of heterocyclic products, with the potential for further functionalization to create various pyrimidine-based frameworks.
Another approach to synthesizing pyrimidine derivatives involves the combination of Knoevenagel condensation and Suzuki-Miyaura cross-coupling reactions. This methodology has been used to synthesize a series of 2,4,6-tristyrylpyrimidines and 2,4-distyrylpyrimidines, which are chromophores with photophysical properties influenced by the nature of substituents at the C4/C6 and C2 positions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often characterized by various forms of hydrogen bonding and crystal stacking modes. For instance, 2,4,6-triaminopyrimidine has been used to crystallize with a variety of acids, resulting in organic salts with robust hydrogen bonds directing the molecular crystals to bind together in stacking modes . The crystal structure of these compounds can be further analyzed using techniques such as X-ray diffraction, as demonstrated by the characterization of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the fluorination of 2,4,5-trichloro-6-methylpyrimidine to form 2,4-difluoro-5-chloro-6-methylpyrimidine has been studied, revealing insights into the kinetics and mechanism of the reaction . Additionally, the preparation of tritiated 2,4-diamino-5-adamantyl-6-methylpyrimidine through platinum metal-catalyzed tritium exchange has been reported, with analysis of the distribution of tritium within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The photophysical properties of 2,4,6-tristyrylpyrimidines, for example, are affected by the electron-donating or withdrawing nature of the substituents, which can also impact the fluorescence quantum yield . The crystal structures of pyrimidine salts formed with carboxylic acids reveal the importance of hydrogen bonding and water molecules in constructing supramolecular structures . Furthermore, the effect of substituents on the acidity of the C6-H bond in pyrimidine derivatives has been explored, with findings that suggest a synergistic effect of the zwitterionic structure and fluorine atom on the C6-H acidity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Kinetics and Mechanism of Fluorination : A study focused on the kinetics and mechanism of fluorination of related pyrimidine compounds, providing insights into the reaction path and energy levels of the components involved in such processes (Wei et al., 1987).
- Synthesis of Fluorinated Derivatives : Research demonstrated the synthesis of fluorinated pyrimidine derivatives, highlighting methods to convert these compounds into various derivatives with potential applications in chemistry (Popova et al., 1999).
- Nucleophilic Substitution Studies : Investigations on halopyridines, closely related to pyrimidines, revealed insights into nucleophilic substitution reactions, essential for understanding the reactivity of such compounds (Schlosser et al., 2005).
Pharmaceutical and Industrial Applications
- Precursor in Pharmaceutical Industries : The synthesis of dihydroxy-methylpyrimidine, a compound structurally similar to trifluoro-methylpyrimidine, has been explored for its use in medicinal and explosive industries (Patil et al., 2008).
- Anticancer Agent Synthesis : Triazolopyrimidines, related to pyrimidines, have been synthesized as potential anticancer agents, highlighting the pharmaceutical relevance of such structures (Zhang et al., 2007).
Chemical Properties and Structural Analysis
- Chlorination and Structural Studies : Studies on the chlorination of similar pyrimidines provided insights into their structural properties and reactivity under different conditions (Gershon et al., 1983).
- Single-Crystal Exploration : Research involving arylsulfonylated pyrimidin derivatives offered valuable information on the structural stabilities of these compounds, which can be extrapolated to understand the properties of trifluoro-methylpyrimidine (Ali et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,6-trifluoro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVALKSFVWAVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364862 | |
| Record name | 2,4,6-trifluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluoro-5-methylpyrimidine | |
CAS RN |
18260-60-1 | |
| Record name | 2,4,6-Trifluoro-5-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18260-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-trifluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



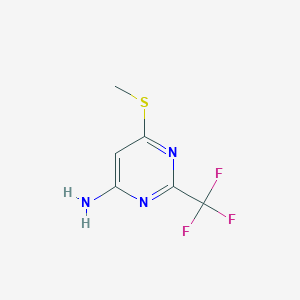
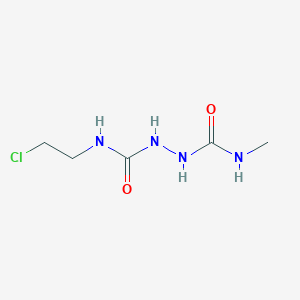
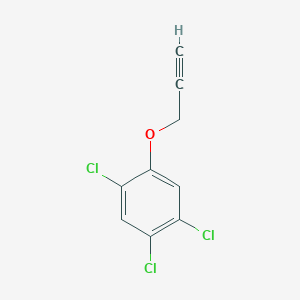
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
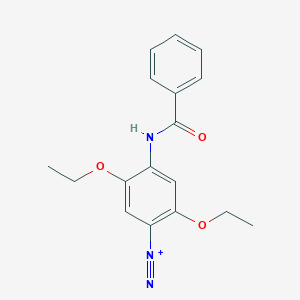

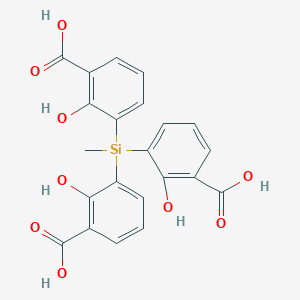
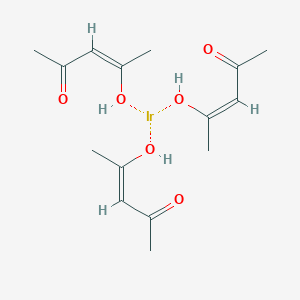
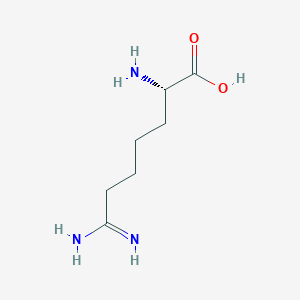
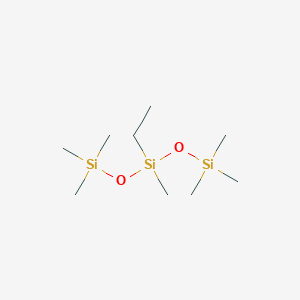
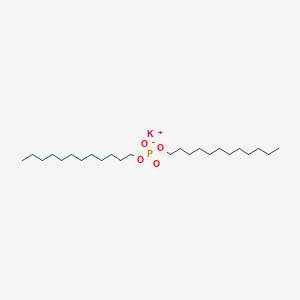
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
